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Compound of Interest

Compound Name: 2-(Pyrimidin-5-yl)benzaldehyde

Cat. No.: B1307271 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(Pyrimidin-5-yl)benzaldehyde is a heterocyclic aromatic compound of

significant interest in medicinal chemistry and materials science. Its unique molecular

architecture, featuring a benzaldehyde moiety substituted with a pyrimidine ring, makes it a

valuable building block for the synthesis of a diverse range of complex molecules with potential

therapeutic applications. This technical guide provides a summary of the available spectral data

for 2-(Pyrimidin-5-yl)benzaldehyde, which is crucial for its identification, characterization, and

quality control in research and development.

Molecular Structure and Properties:

Chemical Formula: C₁₁H₈N₂O

Molecular Weight: 184.19 g/mol

Appearance: Typically a solid, powder, or chunks.[1]

Melting Point: 119-120 °C

Spectroscopic Data
A comprehensive analysis of 2-(Pyrimidin-5-yl)benzaldehyde relies on several key

spectroscopic techniques to elucidate its structure and purity. These include Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
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Despite a thorough search of scientific literature and chemical databases, detailed,

experimentally verified spectral data (¹H NMR, ¹³C NMR, IR, and MS) specifically for 2-
(Pyrimidin-5-yl)benzaldehyde, along with their corresponding acquisition protocols, are not

readily available in the public domain. Commercial suppliers of this compound, such as Sigma-

Aldrich, explicitly state that they do not collect or provide analytical data for this specific

product.

The absence of this critical information in published literature prevents the compilation of the

requested in-depth technical guide with verifiable quantitative data and detailed experimental

methodologies.

Predicted Spectral Characteristics
While experimentally obtained data is unavailable, general principles of spectroscopy allow for

the prediction of the expected spectral features of 2-(Pyrimidin-5-yl)benzaldehyde. These

predictions can serve as a preliminary guide for researchers who may synthesize or acquire

this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic

protons of the benzene and pyrimidine rings, as well as the aldehydic proton.

Aldehydic Proton (-CHO): A singlet peak is anticipated in the downfield region, typically

between δ 9.5 and 10.5 ppm.

Pyrimidine Ring Protons: The protons on the pyrimidine ring are expected to appear as

singlets or doublets, likely in the range of δ 8.5-9.5 ppm.

Benzene Ring Protons: The four protons on the substituted benzene ring will likely exhibit

complex splitting patterns (multiplets) in the aromatic region of δ 7.0-8.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
The ¹³C NMR spectrum would provide information about the carbon framework of the molecule.
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Carbonyl Carbon (C=O): A characteristic peak for the aldehyde carbonyl carbon is expected

to be observed far downfield, around δ 190-200 ppm.

Aromatic and Heteroaromatic Carbons: The carbon atoms of the benzene and pyrimidine

rings would resonate in the typical aromatic region of δ 120-160 ppm.

IR (Infrared) Spectroscopy
The IR spectrum is useful for identifying the key functional groups present in the molecule.

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-

1715 cm⁻¹.

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ would indicate the C-H

stretching vibrations of the aromatic rings.

C=N and C=C Stretches (Aromatic/Heteroaromatic): Multiple bands in the 1400-1600 cm⁻¹

region would correspond to the stretching vibrations of the carbon-carbon and carbon-

nitrogen double bonds within the aromatic rings.

MS (Mass Spectrometry)
Mass spectrometry would confirm the molecular weight of the compound.

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak

at an m/z value corresponding to the molecular weight of 2-(Pyrimidin-5-yl)benzaldehyde
(184.19). Fragmentation patterns would provide further structural information.

Experimental Workflow for Spectral Data
Acquisition
The following diagram illustrates a generalized workflow for obtaining the spectral data for a

chemical compound like 2-(Pyrimidin-5-yl)benzaldehyde.
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

Conclusion
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While 2-(Pyrimidin-5-yl)benzaldehyde is a commercially available compound with significant

potential in scientific research, a comprehensive and publicly accessible repository of its

experimental spectral data (NMR, IR, and MS) is currently lacking. The predicted spectral

characteristics provided herein offer a theoretical framework for researchers. However, for

definitive structural confirmation and quality assessment, it is imperative that experimental data

be acquired and, ideally, published in the scientific literature to support future research

endeavors. Researchers synthesizing or using this compound are encouraged to perform

thorough spectroscopic analysis and report their findings to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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